N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide
CAS No.: 2034547-94-7
VCID: VC5168246
Molecular Formula: C19H18FNO3S
Molecular Weight: 359.42
* For research use only. Not for human or veterinary use.
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide - 2034547-94-7](/images/structure/VC5168246.png)
Description |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide is a complex organic compound that exhibits potential biological activities. It belongs to a class of compounds being investigated for various therapeutic applications, including modulating biological pathways and serving as drug candidates. This compound is characterized by its benzothiophene and amide functional groups, which are known for their diverse biological activities. Synthesis Steps:
Biological Activities and Potential Therapeutic ApplicationsN-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide may interact with biological targets such as enzymes or receptors, potentially inhibiting pathways related to cell proliferation or inflammation. This interaction could contribute to its therapeutic effects by modulating signaling pathways and altering cellular behavior. Potential Applications:
Chemical Reactions and StabilityThe compound can undergo various chemical reactions, including hydrolysis and degradation under specific conditions. The stability of the compound is influenced by factors such as temperature, solvent, and pH. Reaction Conditions:
Research Findings and Future DirectionsResearch on N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide is ongoing, with a focus on understanding its biological activities and optimizing its synthesis. Future studies may explore its efficacy in preclinical models and its potential as a lead compound for drug development. Key Research Questions:
|
||||||
---|---|---|---|---|---|---|---|
CAS No. | 2034547-94-7 | ||||||
Product Name | N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide | ||||||
Molecular Formula | C19H18FNO3S | ||||||
Molecular Weight | 359.42 | ||||||
IUPAC Name | N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-fluoro-4-methoxybenzamide | ||||||
Standard InChI | InChI=1S/C19H18FNO3S/c1-19(23,17-10-12-5-3-4-6-16(12)25-17)11-21-18(22)13-7-8-15(24-2)14(20)9-13/h3-10,23H,11H2,1-2H3,(H,21,22) | ||||||
Standard InChIKey | HUPPRGJRAVRHTE-UHFFFAOYSA-N | ||||||
SMILES | CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC3=CC=CC=C3S2)O | ||||||
Solubility | not available | ||||||
PubChem Compound | 86263986 | ||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume